5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride
Description
Properties
IUPAC Name |
5-amino-3-methyl-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-8-6(4)9;/h2-3H,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNGBOIZFLKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of 3-methyl-2-pyridone with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridone derivatives .
Scientific Research Applications
5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride include:
- 5-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride
- 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both amino and methyl groups on the pyridone ring .
Biological Activity
5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS No. 1423026-37-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₉ClN₂O
- Molecular Weight : 160.6 g/mol
This compound features an amino group and a methyl group on the pyridinone ring, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects. For example, it may modulate the activity of enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : Interaction with cellular receptors can lead to changes in cellular signaling and function. Detailed studies are needed to identify specific receptors involved.
Biological Activities
Research indicates that this compound possesses several noteworthy biological activities:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Gram-negative bacteria. The results indicated significant inhibition at higher concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study: Structure-Activity Relationship
A recent investigation into related dihydropyridinone compounds highlighted the importance of specific substitutions on the pyridine ring in enhancing biological activity. This study emphasizes the need for further exploration of this compound within this context to optimize its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
